molecular formula C8H9NO3 B125376 Methyl 5-amino-2-hydroxybenzoate CAS No. 42753-75-3

Methyl 5-amino-2-hydroxybenzoate

Cat. No. B125376
CAS RN: 42753-75-3
M. Wt: 167.16 g/mol
InChI Key: MXUHMQZOATZRIK-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-hydroxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. These derivatives are often used in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The compound itself contains an amino group and a hydroxyl group, which are substituents on the benzoic acid ring, and a methyl ester group.

Synthesis Analysis

The synthesis of compounds related to methyl 5-amino-2-hydroxybenzoate can involve multiple steps, including methylation, nitration, esterification, and reduction. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, starts with 4-amino-2-hydroxybenzoic acid and involves methylation with dimethyl sulfate, followed by a series of reactions including thiocyanation, ethylation, and oxidation to yield the final product . Similarly, methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods demonstrate the versatility in the synthesis of benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 5-amino-2-hydroxybenzoate is often planar, as seen in the case of 2-amino-5-methylpyridinium 2-hydroxybenzoate. This compound features a planar protonated cation and an anion stabilized by an intramolecular hydrogen bond forming an S(6) ring motif . The planarity and hydrogen bonding are crucial for the stability and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the benzotriazole moiety in 2-amino-5-(benzotriazolylmethyl)pyridines can be displaced by various nucleophiles, such as alkyl and aryl anions derived from Grignard reagents, or by alkoxide and thioalkoxide anions . Additionally, the presence of amino and hydroxyl groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds, which can affect the reactivity and crystal packing of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-amino-2-hydroxybenzoate derivatives are characterized by their intermolecular interactions, such as hydrogen bonding, which can be analyzed using techniques like Hirshfeld surface analysis. For instance, methyl 4-hydroxybenzoate forms a 3D framework through extensive hydrogen bonding, and computational calculations can correlate with experimental data to provide insights into the molecule's properties . The presence of substituents like amino, hydroxyl, and ester groups can significantly influence properties such as solubility, melting point, and reactivity.

Scientific Research Applications

Antibiotic Biosynthesis

Methyl 5-amino-2-hydroxybenzoate plays a role in the biosynthesis of antibiotics. Research by Becker (1984) discusses the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, an important precursor in the biosynthesis of several antibiotic classes, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).

Chemical Synthesis

The compound is utilized in various chemical syntheses. For instance, Wang Yu (2008) details the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid from 4-amino-2-hydroxybenzoic acid, where methyl 4-amino-2-methoxybenzoate is an intermediate product (Wang Yu, 2008).

Pharmaceutical Research

In pharmaceutical research, the compound is involved in the development of new chemical entities. Kucerovy et al. (1997) describe its use in the synthesis of a compound for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

Crystal and Theoretical Analysis

Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate, analyzing its crystal structure and theoretical aspects. This research provides insights into the molecular interactions and properties of similar compounds (Sharfalddin et al., 2020).

Sensor Development

Methyl 5-amino-2-hydroxybenzoate is also used in developing chemical sensors. Ye et al. (2014) synthesized a fluorogenic chemosensor using a derivative of methyl 5-amino-2-hydroxybenzoate for detecting aluminum ions in biological samples (Ye et al., 2014).

Anticancer Research

El-Naggar et al. (2018) synthesized a series of azocompounds containing methyl salicylate, derived from methyl 5-amino-2-hydroxybenzoate, and evaluated their potential as anticancer agents (El-Naggar et al., 2018).

Molecular Studies

Patel (2020) reports the synthesis and characterization of furan ring-containing organic ligands involving derivatives of methyl 5-amino-2-hydroxybenzoate. This study explores its potential in molecular studies and antimicrobial activity (Patel, 2020).

Safety And Hazards

The compound may cause respiratory irritation, be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 5-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHMQZOATZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195416
Record name Methyl 5-aminosalicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-hydroxybenzoate

CAS RN

42753-75-3
Record name Methyl 5-amino-2-hydroxybenzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-aminosalicylate
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Record name Methyl 5-aminosalicylate
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Record name 5-Aminosalicylic acid methyl ester
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Synthesis routes and methods I

Procedure details

A solution of 20.0 g of 5-aminosalicylic acid, 250 ml of methanol and 10 ml of concentrated sulfuric acid is refluxed overnight. The reaction mixture is cooled, made alkaline with dilute aqueous sodium carbonate solution and concentrated. The resulting solid is separated and washed with water. The solid is then washed with ether, and the ether is evaporated to dryness yielding a brown solid. The aqueous filtrate above is extracted with ether, the extract is dried over anhydrous sodium sulfate, and evaporated yielding a brown solid. The solids are combined and recrystallized from ether to afford 10.7 g of 5-aminosalicylic acid methyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of 76.6 g (0.5 mole) of 5-aminosalicyclic acid in 252.0 g (8 mole) of methanol was added 150.0 g (1.06 mole) of borontrifluoride etherate (Aldrich) and the mixture was heated at reflux overnight. The reaction mixture was treated with 150 mL of water and filtered. The filtrate pH was adjusted to 8.4 with sodium bicarbonate, and the resulting solid was collected by filtration and air dried to give 43.0 g (51%) of crude title compound as a solid. A sample was dissolved in methylene chloride, treated with charcoal and filtered. The filtrate was concentrated under reduced pressure to give a solid. The solid was recrystallized from methylene chloride-petroleum ether (30°-60° C.) to give title compound as golden-brown needles, mp 95°-98° C.
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
252 g
Type
reactant
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Quantity
150 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Quantity
150 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-aminosalicylic acid (3.00 g, 19.6 mmole) in methanol (80 ml) was added c-H2SO4 (8 ml) at 0° C. After the reaction mixture was refluxed for 6 hr, the solvent was removed in vacuo. The resulting residue was partitioned with ethyl acetate and water. The organic layer was washed with water (40 ml×3) and then dried over anhydrous MgSO4. After evaporation of the solvent, the residue was recrystallized from ethyl acetate/hexane to give 2.50 g (76% yield) of methyl 5-amino-2-hydroxybenzoate as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of saturated HCl in CH3OH (20 mL) at RT was slowly added 5-amino-2-hydroxybenzoic acid (2 g, 13.06 mmol). The resulting mixture was stirred at (RT, 16 h) and then heated (reflux, 24 h). The mixture was cooled and the solvent was removed under reduced pressure. The residue was diluted with EtOAc (50 mL) and washed with saturated aqueous NaHCO3. The organic solution was dried over MgSO4, filtered, concentrated under reduced pressure to afford methyl 5-amino-2-hydroxybenzoate as a pale yellow solid (1.72 g, 78.5%). Mass calculated for C8H9NO3=167.16. found: [M+H]+=168.2.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-2-hydroxybenzoate
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Citations

For This Compound
30
Citations
M El-Naggar, AN El-Shorbagi, DH Elnaggar… - Journal of …, 2018 - hindawi.com
… Nitrosation of methyl 5-amino-2-hydroxybenzoate or 1-aminonaphthalene by using NaNO2 in the presence of HCl afforded diazonium salt derivatives 2 and 5, which were treated with …
Number of citations: 2 www.hindawi.com
M El-Naggar, AN El-Shorbagi, DH Elnaggar… - 2018 - academia.edu
… Nitrosation of methyl 5-amino-2-hydroxybenzoate or 1-aminonaphthalene by using NaNO2 in the presence of HCl afforded diazonium salt derivatives 2 and 5, which were treated with …
Number of citations: 0 www.academia.edu
FE Agharbaoui, AC Hoyte, S Ferro, R Gitto… - European journal of …, 2016 - Elsevier
… was extracted with ethyl acetate (3 × 25 ml), the organic layers were combined, dried over anhydrous Na 2 SO 4 and concentrated to provide the methyl 5-amino-2-hydroxybenzoate (13…
Number of citations: 18 www.sciencedirect.com
AJA Medici, LN Owen, C Sflomos - Journal of the Chemical Society …, 1977 - pubs.rsc.org
New or improved syntheses are described of some NN-bis-2-chloroethylanilines carrying both a free phenolic group and a methoxycarbonyl ring substituent.A study has been made of …
Number of citations: 5 pubs.rsc.org
L Zhou, H Yang, P Wang - The Journal of organic chemistry, 2011 - ACS Publications
… 2 SO 4 and concentrated to provide methyl 5-amino-2-hydroxybenzoate (3.276 g, 98%) as a pale yellow solid. To a solution of methyl 5-amino-2-hydroxybenzoate (1.672 g, 10 mmol) in …
Number of citations: 37 pubs.acs.org
Y Fujimaki, T Hosokami, K Ono - Xenobiotica, 1995 - Taylor & Francis
… T he resulting solution was extracted with CHC13 (800ml), and the organic layer was concentrated to give methyl 5-amino-2-hydroxybenzoate (2). T oa suspension of 2 in CHC13 (…
Number of citations: 10 www.tandfonline.com
E Bouley, JM Teulon, M Cazes, A Cloarec… - Journal of medicinal …, 1986 - ACS Publications
saluretic properties exceeding that of propranololand hydrochlorothiazide, our reference drugs. Chemistry. The compounds tested in this study are listed in Tables I and II. Standard …
Number of citations: 17 pubs.acs.org
O Tapanyiğit, O Demirkol, E Güler, M Erşatır… - Arabian Journal of …, 2020 - Elsevier
A number of novel coumarin derivatives synthesized by the reaction of 3-carbonyl chloride coumarin with some substituted aryl acid hydrazides to investigate their anti-inflammatory and …
Number of citations: 17 www.sciencedirect.com
S Sellarajah, T Lekishvili, C Bowring… - Journal of medicinal …, 2004 - ACS Publications
No cure as of yet exists for any of the transmissible spongiform encephalopathies. In this paper, we describe the synthesis of analogues of Congo red and evaluation against a cellular …
Number of citations: 82 pubs.acs.org
T Tomašič, M Mirt, M Barančoková, J Ilaš… - Bioorganic & medicinal …, 2017 - Elsevier
… Then methyl 5-amino-2-hydroxybenzoate (0.085 g, 0.51 mmol) was added and reaction mixture stirred overnight at room temperature. The solvent was evaporated in vacuo and the oily …
Number of citations: 51 www.sciencedirect.com

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